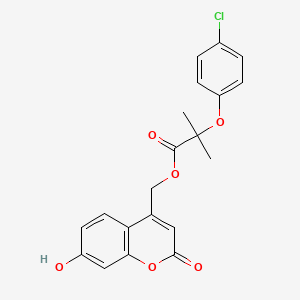
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenol reacts with an appropriate leaving group on the chromenone core.
Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with 2-(4-chlorophenoxy)-2-methylpropanoic acid, using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the chromenone core and ester can be reduced to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of chromenone-2-carboxylic acid or chromenone-2-one.
Reduction: Formation of chromenone-2-ol or chromenone-2-methylpropanoate.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The chromenone core is known for its antioxidant and anti-inflammatory properties, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of chromenone are investigated for their potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The presence of the chlorophenoxy group may enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.
Mechanism of Action
The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The chlorophenoxy group may enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simple chromenone derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromenone core.
Flavonoids: A class of compounds with a similar core structure, known for their antioxidant properties.
Uniqueness
(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to the presence of both the chromenone core and the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.
Properties
IUPAC Name |
(7-hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO6/c1-20(2,27-15-6-3-13(21)4-7-15)19(24)25-11-12-9-18(23)26-17-10-14(22)5-8-16(12)17/h3-10,22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQSJZQWYQETSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
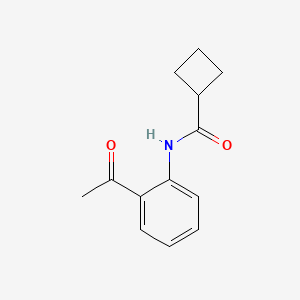
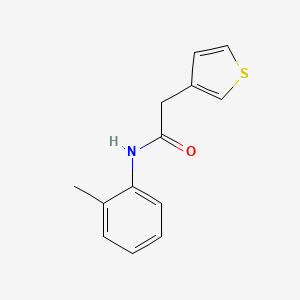
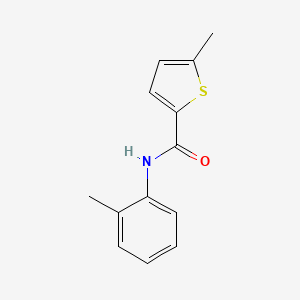
![5-[[Methyl(1-thiophen-2-ylpropan-2-yl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7606735.png)
![2-Methyl-6-[methyl(2-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7606743.png)
![2-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]acetic acid](/img/structure/B7606747.png)
![N-[(3-methylphenyl)methyl]-1-(1,2-oxazol-3-yl)methanamine](/img/structure/B7606749.png)
![(1,1-Dioxothiolan-3-yl)-[2-(2-hydroxycyclohexyl)pyrrolidin-1-yl]methanone](/img/structure/B7606760.png)
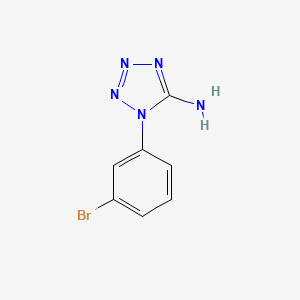
![4-[(2-Chlorophenyl)sulfanylmethyl]-7-hydroxychromen-2-one](/img/structure/B7606774.png)
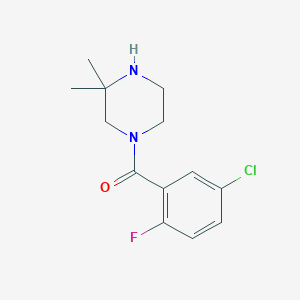
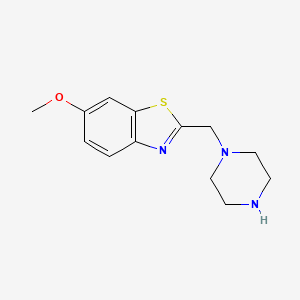
![1-[1-(4-Propylphenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B7606810.png)
![2-[1-(5-Chloropyridine-2-carbonyl)pyrrolidin-2-yl]cyclohexan-1-one](/img/structure/B7606818.png)
